![molecular formula C9H16BF3KNO2 B8003646 Potassium (1-Boc-azetidin-3-yl)methyltrifluoroborate](/img/structure/B8003646.png)
Potassium (1-Boc-azetidin-3-yl)methyltrifluoroborate
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Description
Potassium (1-Boc-azetidin-3-yl)methyltrifluoroborate is a chemical compound with the CAS Number: 1430219-73-0. It has a molecular weight of 263.11 g/mol and the molecular formula is C8H14BF3KNO2 . It is typically stored in an inert atmosphere at temperatures below -20°C .
Molecular Structure Analysis
The IUPAC name for this compound is potassium { [1- (tert-butoxycarbonyl)-3-azetidinyl]methyl} (trifluoro)borate (1-) . The InChI code is 1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 .Chemical Reactions Analysis
Trifluoroborate compounds, such as this compound, are often used in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures below -20°C .Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing impervious gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIUAKJQXQXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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